molecular formula C24H18ClN3O B2953733 (E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine CAS No. 931966-80-2

(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine

Cat. No. B2953733
CAS RN: 931966-80-2
M. Wt: 399.88
InChI Key: MDWQVHYLKFTWRJ-CVKSISIWSA-N
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Description

(E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine is a useful research compound. Its molecular formula is C24H18ClN3O and its molecular weight is 399.88. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(4-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : A study detailed the synthesis of a related compound, C26H21ClN4O2, demonstrating the utility of microwave irradiation in synthesizing complex structures efficiently. This process involved the reaction of 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one with 3-methyl-1-phenyl-1H-pyrazol-5-amine in glycol under microwave conditions, showcasing an innovative approach to compound development (Xiaojing Zhang et al., 2006).

  • Crystal Structure Investigations : Research on 4-{[(1E)-(3,4-dimethoxyphenyl)methylene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one highlighted the significance of crystallographic techniques in understanding molecular conformation, tautomeric equilibria, and the impact of intramolecular hydrogen bonding on compound stability (Zeliha Hayvalı et al., 2010).

Potential Biological Activities

  • Antitumor, Antifungal, and Antibacterial Properties : A study synthesized and characterized pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This research underscores the potential of such compounds in developing new therapeutic agents (A. Titi et al., 2020).

  • Synthetic Utility in Medicinal Chemistry : Another research effort focused on novel azetidine-2-one derivatives of 1H-benzimidazole, exploring their antimicrobial and cytotoxic activity. This illustrates the versatility of pyrazole-based compounds in synthesizing bioactive molecules with potential pharmaceutical applications (M. Noolvi et al., 2014).

  • α-Glucosidase and α-Amylase Inhibition : The synthesis and characterization of (E)-N'-(4-chlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide were reported, with a focus on its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies further highlighted its potency as an inhibitor, suggesting its potential in managing diabetes (K. Karrouchi et al., 2021).

properties

IUPAC Name

(E)-1-(4-chlorophenyl)-N-(8-methyl-2-phenyl-4H-chromeno[2,3-c]pyrazol-3-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O/c1-16-6-5-7-18-14-21-23(26-15-17-10-12-19(25)13-11-17)28(20-8-3-2-4-9-20)27-24(21)29-22(16)18/h2-13,15H,14H2,1H3/b26-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWQVHYLKFTWRJ-CVKSISIWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)N=CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)CC3=C(N(N=C3O2)C4=CC=CC=C4)/N=C/C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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